molecular formula C5H8N2OS B1373964 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one CAS No. 1340039-62-4

3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B1373964
CAS No.: 1340039-62-4
M. Wt: 144.2 g/mol
InChI Key: QOWLYDVACKDWCY-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound containing a thiazole ring fused with an aminoethyl group

Scientific Research Applications

3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

Safety and Hazards

Amines can be hazardous and may cause damage to the eyes and skin. They may also cause respiratory irritation. Therefore, it’s important to handle them with appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanethiol with α-haloketones, leading to the formation of the thiazole ring. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: Contains an indole ring with an aminoethyl group, similar to the thiazole ring in 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one.

    Serotonin: A neurotransmitter with a structure similar to tryptamine, featuring an indole ring and an aminoethyl group.

    Melatonin: Another indole derivative with structural similarities to tryptamine and serotonin.

Uniqueness

This compound is unique due to its thiazole ring, which imparts distinct chemical and biological properties compared to indole derivatives like tryptamine, serotonin, and melatonin. The presence of sulfur in the thiazole ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-(2-aminoethyl)-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c6-1-2-7-3-4-9-5(7)8/h3-4H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWLYDVACKDWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=O)N1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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